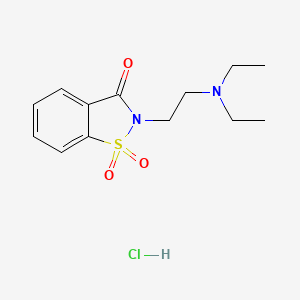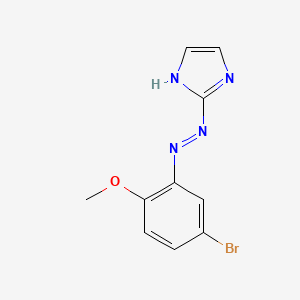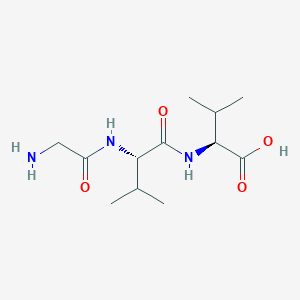![molecular formula C21H33NO B14448247 (Piperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone CAS No. 79288-71-4](/img/structure/B14448247.png)
(Piperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Piperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone is a chemical compound that features a piperidine ring attached to a methanone group, which is further connected to a tri(propan-2-yl)phenyl group. This compound is part of the piperidine derivatives, which are known for their significant role in the pharmaceutical industry due to their diverse biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Piperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone typically involves the reaction of piperidine with a suitable ketone precursor. One common method involves the use of palladium-catalyzed coupling reactions, which are known for their efficiency in forming carbon-nitrogen bonds . The reaction conditions often include the use of solvents like ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of reactants to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis process. These reactors allow for better control over reaction parameters such as temperature and pressure, leading to higher purity and consistency in the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(Piperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles like amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines . The reactions are typically carried out under controlled conditions, with specific temperatures and solvents chosen to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted piperidine compounds .
Wissenschaftliche Forschungsanwendungen
(Piperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (Piperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone involves its interaction with specific molecular targets in biological systems. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity . Additionally, the compound may inhibit certain enzymes, leading to altered metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine derivative known for its anticancer and anti-inflammatory activities.
Matrine: A piperidine alkaloid with antiviral and anticancer properties.
Uniqueness
(Piperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other piperidine derivatives . Its tri(propan-2-yl)phenyl group provides additional steric and electronic effects, enhancing its interaction with molecular targets .
Eigenschaften
CAS-Nummer |
79288-71-4 |
|---|---|
Molekularformel |
C21H33NO |
Molekulargewicht |
315.5 g/mol |
IUPAC-Name |
piperidin-1-yl-[2,4,6-tri(propan-2-yl)phenyl]methanone |
InChI |
InChI=1S/C21H33NO/c1-14(2)17-12-18(15(3)4)20(19(13-17)16(5)6)21(23)22-10-8-7-9-11-22/h12-16H,7-11H2,1-6H3 |
InChI-Schlüssel |
QCMBIXGPESXODQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C(=O)N2CCCCC2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


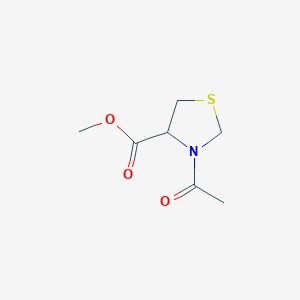
![3-[(But-3-yn-2-yl)oxy]butan-2-ol](/img/structure/B14448184.png)

![15-{[tert-Butyl(dimethyl)silyl]oxy}pentadecanoic acid](/img/structure/B14448193.png)
![4-Amino-N-[3-(diethylamino)propyl]benzene-1-sulfonamide](/img/structure/B14448196.png)

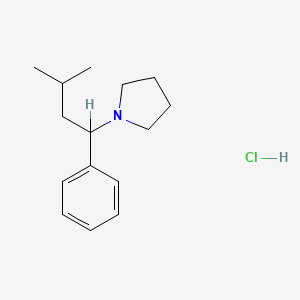
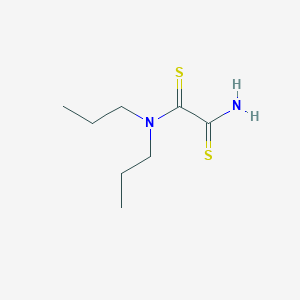
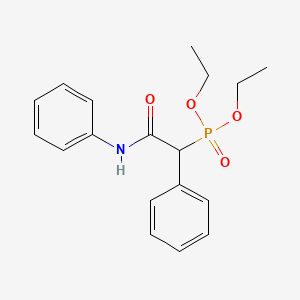
![6-methylsulfanyl-1,1-dioxo-4H-pyrimido[4,5-e][1,2,4]thiadiazin-8-amine](/img/structure/B14448226.png)
